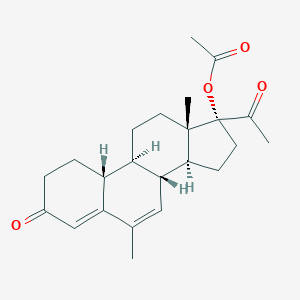

![molecular formula C12H17NO3 B136494 Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- CAS No. 105644-17-5](/img/structure/B136494.png)

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-

Descripción general

Descripción

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-, also known as L-DOPA, is a naturally occurring amino acid and a precursor to dopamine. It is synthesized in the body from the amino acid tyrosine and is used in the treatment of Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. L-DOPA is also used in scientific research for its ability to cross the blood-brain barrier and increase dopamine levels in the brain.

Mecanismo De Acción

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- works by increasing dopamine levels in the brain. It is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) and then released into the synapse to bind to dopamine receptors. This leads to the activation of the dopamine pathway, which is involved in regulating movement, mood, and motivation.

Efectos Bioquímicos Y Fisiológicos

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- has a number of biochemical and physiological effects on the body. It increases dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease. It can also cause side effects such as dyskinesias, hallucinations, and psychosis. In addition, Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- can interact with other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems, leading to a range of effects on mood, cognition, and behavior.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- has several advantages for lab experiments. It is relatively easy to synthesize and can be administered orally or intravenously. It is also well-tolerated in animal models and has a well-established safety profile in humans. However, Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- has some limitations as well. It can be rapidly metabolized in the body, leading to variable effects on dopamine levels. In addition, the effects of Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- on the brain can be complex and difficult to interpret, making it challenging to design experiments that accurately reflect its physiological effects.

Direcciones Futuras

There are several potential future directions for research on Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-. One area of interest is the development of new treatments for Parkinson's disease that target the dopamine pathway. Another area of research is the investigation of the role of dopamine in addiction and other neurological disorders. Finally, there is ongoing research on the safety and efficacy of Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- in humans, particularly in relation to its long-term effects on dopamine levels and neurological function.

Conclusion:

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- is a naturally occurring amino acid and a precursor to dopamine. It is used in the treatment of Parkinson's disease and is also a valuable tool for scientific research on the dopamine pathway. Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- has several advantages for lab experiments, but also has limitations that must be considered. Ongoing research on Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- has the potential to lead to new treatments for neurological disorders and a deeper understanding of the role of dopamine in the brain.

Métodos De Síntesis

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- can be synthesized through a series of chemical reactions starting with the amino acid tyrosine. The first step involves the hydroxylation of tyrosine to form L-dihydroxyphenylalanine (Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-) using the enzyme tyrosine hydroxylase. Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- can also be synthesized through chemical methods using the compound 3,4-dihydroxyphenylacetaldehyde as a starting material.

Aplicaciones Científicas De Investigación

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- is used in scientific research to study the mechanisms of dopamine synthesis and release in the brain. It is also used to investigate the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- is commonly used in animal models of Parkinson's disease to study the efficacy of new treatments and therapies.

Propiedades

IUPAC Name |

2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,13-15H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGOPMBKNLMANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388486 | |

| Record name | Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- | |

CAS RN |

105644-17-5 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-((1,1-dimethylethyl)amino)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105644175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-DIHYDROXYPHENYL)-2-((1,1-DIMETHYLETHYL)AMINO)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7NVE2N7DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)